molecular formula C15H21NO4S B3006746 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid CAS No. 790271-25-9

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid

Cat. No.: B3006746
CAS No.: 790271-25-9
M. Wt: 311.4
InChI Key: WATMKOQCBUNILJ-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol . It is also known by its IUPAC name, N-[(4-cyclohexylphenyl)sulfonyl]-beta-alanine . This compound is characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further connected to a sulfonamido group and a propanoic acid moiety.

Preparation Methods

The synthesis of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amino group of beta-alanine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl and benzene rings provide hydrophobic interactions that enhance the binding affinity of the compound to its targets .

Comparison with Similar Compounds

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATMKOQCBUNILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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